molecular formula C8H17NO2 B12573569 Methyl N-methyl-D-alloisoleucinate CAS No. 610800-54-9

Methyl N-methyl-D-alloisoleucinate

Cat. No.: B12573569
CAS No.: 610800-54-9
M. Wt: 159.23 g/mol
InChI Key: LAWYTLVUHMZCFE-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-methyl-D-alloisoleucinate is a derivative of the amino acid isoleucine It is a methyl ester of N-methyl-D-alloisoleucine, which is one of the stereoisomers of isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-methyl-D-alloisoleucinate typically involves the esterification of N-methyl-D-alloisoleucine. One common method is the reaction of N-methyl-D-alloisoleucine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl N-methyl-D-alloisoleucinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl N-methyl-D-alloisoleucinate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl N-methyl-D-alloisoleucinate involves its interaction with specific molecular targets and pathways. As a derivative of isoleucine, it can be incorporated into proteins and peptides, influencing their structure and function. The compound may also interact with enzymes involved in amino acid metabolism, affecting their activity and regulation.

Comparison with Similar Compounds

  • Methyl D-alloisoleucinate
  • N-methyl-D-isoleucine
  • Methyl N-methyl-L-isoleucinate

Comparison: Methyl N-methyl-D-alloisoleucinate is unique due to its specific stereochemistry and methylation pattern. Compared to Methyl D-alloisoleucinate, it has an additional methyl group on the nitrogen atom, which can influence its reactivity and interactions with biological molecules. N-methyl-D-isoleucine and Methyl N-methyl-L-isoleucinate differ in their stereochemistry, which can affect their biological activity and applications.

Biological Activity

Methyl N-methyl-D-alloisoleucinate is a compound that has garnered attention in various biological and pharmaceutical research contexts. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant studies.

Overview of this compound

This compound is a derivative of alloisoleucine, an amino acid that plays a crucial role in protein synthesis and metabolic pathways. It is particularly noted for its potential applications in peptide synthesis and drug development, especially targeting neurological disorders.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Peptide Synthesis : This compound serves as a building block in the synthesis of bioactive peptides, which are essential for various physiological functions and therapeutic applications .
  • Pharmaceutical Development : It has been utilized in the design of novel therapeutics aimed at enhancing treatment efficacy for neurological conditions .
  • Biotechnological Applications : The compound is involved in producing biologically active peptides, which are critical in vaccine development and other biotechnological innovations .

Research indicates that this compound may influence metabolic pathways by acting as a precursor for the biogenesis of other amino acids, such as D-isoleucine and N-methyl-L-alloisoleucine. Studies using 14C^{14}C-labeled isoleucine stereoisomers have shown that these compounds can function as precursors in various biosynthetic pathways .

Case Studies and Research Findings

  • Study on Maple Syrup Urine Disease (MSUD) :
    • A study demonstrated the formation of alloisoleucine through keto-enol tautomerization in patients with MSUD. This provided insights into the metabolic pathways involving alloisoleucine and its derivatives, including this compound .
    • Table 1 : Plasma Concentrations of Isoleucine and Alloisoleucine in MSUD Patients
      Patient TypeIsoleucine (mM)Alloisoleucine (mM)
      C-MSUD1.4Variable
      V-MSUD0.7Lower than C-MSUD
  • Biosynthesis Pathways :
    • Research has indicated that L-alloisoleucine, D-alloisoleucine, and D-isoleucine may serve as precursors for synthesizing N-methyl-L-alloisoleucine residues in actinomycin .
    • Table 2 : Precursor Relationships
      Precursor CompoundRole in Biosynthesis
      L-alloisoleucinePrecursor for D-isoleucine
      D-alloisoleucinePrecursor for N-methyl-L-isoleucine
      D-isoleucineContributes to overall synthesis
  • NMR Spectrometry Studies :
    • Studies utilizing 1H^{1}H and 13C^{13}C NMR spectrometry have successfully differentiated between isoleucine and allo-isoleucine residues, enhancing understanding of their stereochemistry and potential biological implications .

Properties

CAS No.

610800-54-9

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl (2R,3S)-3-methyl-2-(methylamino)pentanoate

InChI

InChI=1S/C8H17NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6-,7+/m0/s1

InChI Key

LAWYTLVUHMZCFE-NKWVEPMBSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)OC)NC

Canonical SMILES

CCC(C)C(C(=O)OC)NC

Origin of Product

United States

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